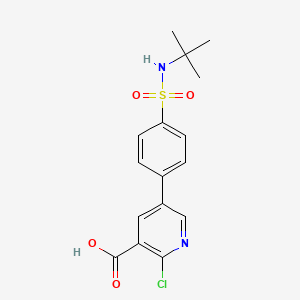
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid (5-BSCN) is a novel compound with potential applications in scientific research. It is a derivative of nicotinic acid, a compound which is found naturally in many plants and animals. 5-BSCN has a unique structure and properties, which make it a valuable tool for scientists and researchers.
科学的研究の応用
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has a variety of applications in scientific research. It can be used to study the effects of nicotinic acid derivatives on cell signaling pathways and gene expression. It can also be used to study the structure and function of enzymes involved in metabolism. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be used to study the effects of nicotinic acid derivatives on the immune system.
作用機序
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% is not yet fully understood. However, it is believed that 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% binds to nicotinic acid receptor sites on cells, which then triggers a cascade of biochemical events. These events can lead to changes in gene expression and cell signaling pathways, which can ultimately affect the physiology of the cell.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to increase the expression of certain genes, which can lead to changes in cell signaling pathways and metabolism. It has also been shown to have anti-inflammatory and immune-modulating effects. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% in laboratory experiments are that it is easy to synthesize, has a high yield, and is relatively inexpensive. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be used to study a variety of biochemical and physiological processes, making it a valuable tool for researchers. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% in laboratory experiments is that the mechanism of action is not fully understood.
将来の方向性
There are a variety of future directions for 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% research. One potential direction is to further explore the mechanism of action and the biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%, such as its use in the treatment of neurological disorders. Finally, further research could be conducted to explore the potential industrial applications of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%, such as its use as a food additive or preservative.
合成法
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be synthesized by reacting 4-t-butylsulfamoylbenzene with 2-chloronicotinic acid in aqueous solution. The reaction is catalyzed by an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. The reaction produces 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% in a yield of 95%.
特性
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)12-6-4-10(5-7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYLPRNYXIGGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







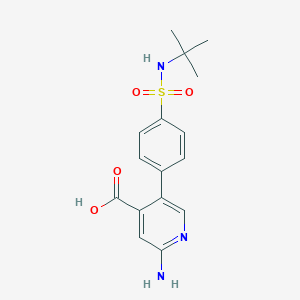
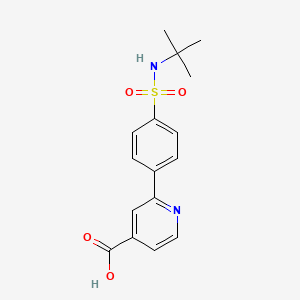

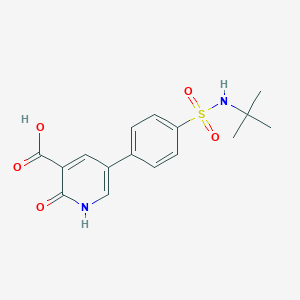
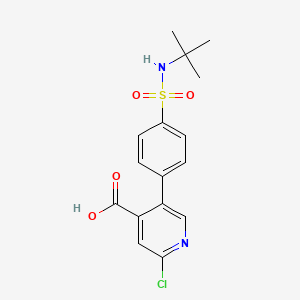
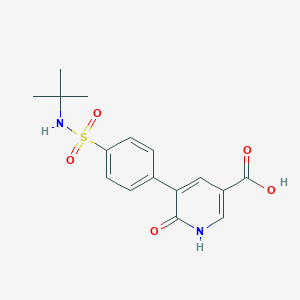

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)